

Linoleamide's Interaction with Cannabinoid Receptors: A Comparative Analysis

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Compound of Interest

Compound Name: *Linoleamide*

Cat. No.: *B162930*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **linoleamide**'s cross-reactivity with cannabinoid receptors (CB1 and CB2) relative to other well-established cannabinoid ligands. The information is supported by available experimental data and detailed experimental protocols to assist in research and drug development endeavors.

Linoleamide (N-linoleoyl ethanolamine) is an endogenous fatty acid amide that belongs to the family of N-acyl ethanolamines, which also includes the endocannabinoid anandamide. While structurally similar to anandamide, **linoleamide** exhibits a distinct pharmacological profile at cannabinoid receptors.

Binding Affinity and Functional Activity

Experimental evidence indicates that **linoleamide** possesses low binding affinity for both CB1 and CB2 receptors. One study focusing on analogues of anandamide reported that replacing the arachidonyl tail with a linoleyl group results in compounds with low affinities for both cannabinoid receptors[1].

Due to the limited availability of specific quantitative binding data for **linoleamide**, this guide includes data for 2-linoleoylglycerol (2-LG), a structurally related endogenous lipid, which has been characterized as a partial agonist at the CB1 receptor[2][3][4]. This can serve as a proxy to understand the potential functional activity of **linoleamide**.

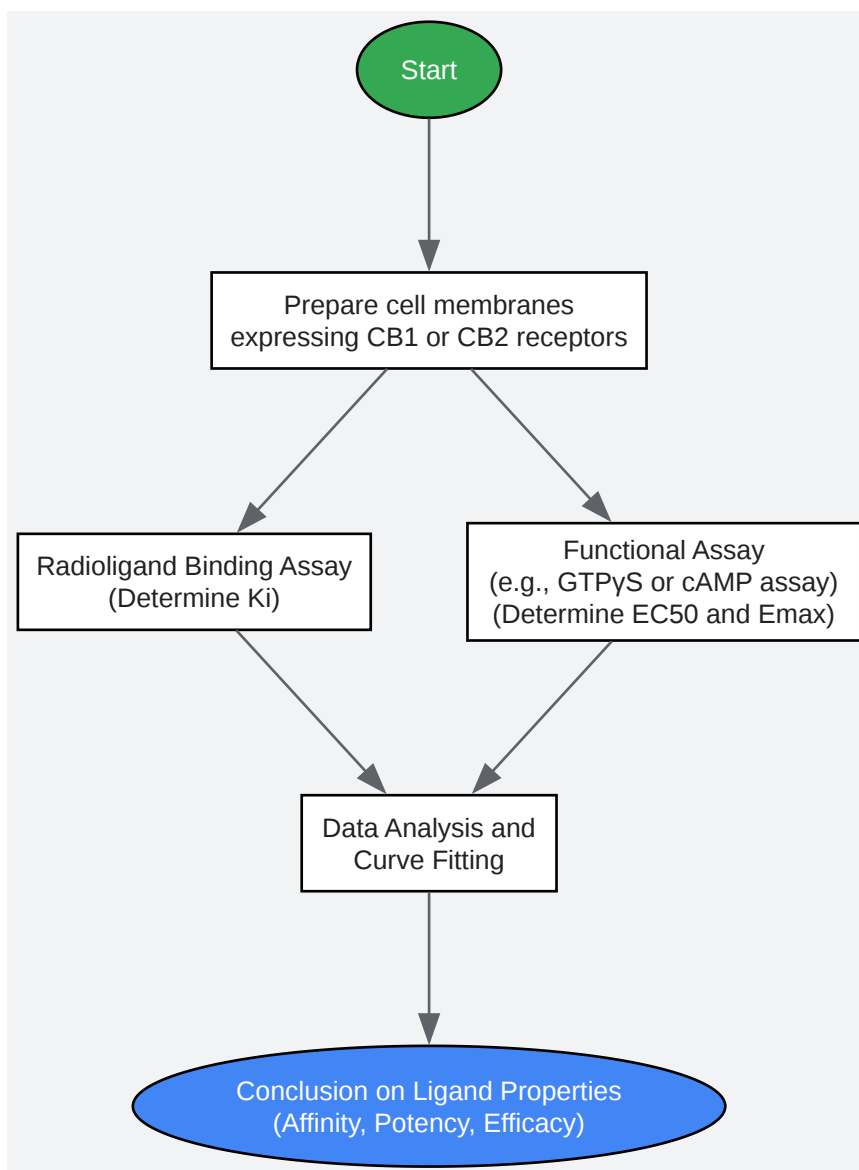
For comparative purposes, the binding affinities (K_i) and functional activities (EC₅₀) of well-characterized cannabinoid receptor ligands are presented below.

Compound	Receptor	Binding Affinity (K _i) (nM)	Functional Activity (EC ₅₀) (nM)	Efficacy
Linoleamide	CB1	Low Affinity[1]	-	-
CB2	Low Affinity[1]	-	-	
2-Linoleoylglycerol (2-LG)	CB1	-	16,600[2]	Partial Agonist[2][3][4]
CB2	-	-	-	
Anandamide (AEA)	CB1	89	57[2]	Partial Agonist[5][6]
CB2	371	-	Weak Agonist[7]	
Δ ⁹ -Tetrahydrocannabinol (Δ ⁹ -THC)	CB1	10	-	Partial Agonist[5]
CB2	2.9	-	Partial Agonist[5]	
CP55,940	CB1	0.93	1.3[8]	Full Agonist[9]
CB2	0.68	1.3[8]	Full Agonist[9]	
WIN55,212-2	CB1	1.9	-	Agonist
CB2	0.28	-	Agonist	

Note: A lower K_i value indicates a higher binding affinity. A lower EC₅₀ value indicates greater potency. The efficacy describes the maximal response a ligand can produce.

Signaling Pathways and Experimental Workflows

The interaction of ligands with cannabinoid receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for assessing ligand-receptor interactions.



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